molecular formula C8H10O2 B1360110 4-Ethylresorcinol CAS No. 2896-60-8

4-Ethylresorcinol

Cat. No.: B1360110
CAS No.: 2896-60-8
M. Wt: 138.16 g/mol
InChI Key: VGMJYYDKPUPTID-UHFFFAOYSA-N
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Description

4-Ethylresorcinol, also known as 4-ethyl-1,3-benzenediol, is an organic compound with the molecular formula C8H10O2. It is a derivative of resorcinol, where an ethyl group replaces one of the hydrogen atoms on the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, cosmetics, and scientific research .

Biochemical Analysis

Biochemical Properties

4-Ethylresorcinol plays a significant role in biochemical reactions, particularly as a substrate for the enzyme tyrosinase. Tyrosinase is a key enzyme in the melanin synthesis pathway, and this compound acts as an inhibitor of this enzyme, thereby reducing melanin production . This compound also interacts with tyrosinase-related protein 2, attenuating its mRNA and protein expression . Additionally, this compound exhibits antioxidative properties by inhibiting lipid peroxidation .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. In melan-a cells, it has been shown to inhibit melanin synthesis, making it effective in reducing hyperpigmentation . This compound influences cell function by modulating cell signaling pathways, particularly the protein kinase A pathway, which is involved in the regulation of melanin synthesis . Furthermore, this compound affects gene expression by downregulating the expression of tyrosinase-related protein 2 .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its interaction with tyrosinase. By binding to the active site of tyrosinase, it inhibits the enzyme’s activity, leading to a reduction in melanin synthesis . Additionally, this compound’s antioxidative properties are attributed to its ability to inhibit lipid peroxidation, thereby protecting cells from oxidative damage . This compound also modulates gene expression by downregulating the mRNA and protein levels of tyrosinase-related protein 2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy in inhibiting melanin synthesis can decrease with prolonged exposure . Studies have shown that this compound can degrade over time, leading to a reduction in its hypopigmentary effects . Long-term exposure to this compound has also been associated with changes in cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively reduces melanin synthesis without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cytotoxicity and oxidative stress . Threshold effects have been observed, where the compound’s efficacy in reducing melanin synthesis plateaus at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its degradation and elimination. The compound is metabolized by enzymes such as 4-hydroxyphenylpyruvate dioxygenase and homogentisate 1,2-dioxygenase . These enzymes facilitate the breakdown of this compound into smaller metabolites, which are then further processed and eliminated from the body . The metabolic pathways of this compound also involve interactions with cofactors such as acetyl-CoA .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific cellular compartments are influenced by its interactions with these transporters and binding proteins . Additionally, this compound’s distribution within tissues can affect its overall efficacy and activity .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in melanin synthesis . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within the cell . This localization is essential for its inhibitory effects on tyrosinase and its antioxidative properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylresorcinol can be synthesized through the ethylation of resorcinol. One common method involves the use of ethylating agents such as diethyl sulfate or ethyl iodide in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where resorcinol is reacted with ethylating agents. The process is optimized for efficiency, cost-effectiveness, and environmental safety. The product is then purified through various techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylresorcinol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-Ethylresorcinol is unique due to its dual hydroxyl groups and ethyl substitution, which confer distinct chemical reactivity and biological activity. Its ability to inhibit melanin synthesis more effectively than similar compounds like 4-ethylphenol and 1-tetradecanol highlights its potential in cosmetic and therapeutic applications .

Properties

IUPAC Name

4-ethylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-2-6-3-4-7(9)5-8(6)10/h3-5,9-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMJYYDKPUPTID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062689
Record name 4-Ethylresorcinol
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Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2896-60-8
Record name 4-Ethylresorcinol
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Record name 4-Ethylresorcinol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-ETHYLRESORCINOL
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Record name 1,3-Benzenediol, 4-ethyl-
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Record name 4-Ethylresorcinol
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Record name 4-ethylresorcinol
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Record name 4-ETHYLRESORCINOL
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Synthesis routes and methods I

Procedure details

2,4-Dihydroxy acetophenone (76 g, 0.5 mole) was charged in a 1 liter autoclave reactor along with methanol (300 ml), acetic acid (5 ml), and Raney Nickel (15.2 g washed several times with water and water/methanol) and 750 mg of Pd/C. The pH of the system was 5.0. The autoclave was checked for leaks with nitrogen. The autoclave was pressurized to 500 psi with hydrogen and stirred at 70-75° C. up to 8 hrs. During this time 97% of the theoretical value for hydrogen was consumed. The reaction was vented and the contents were filtered through a milipore filter to give a yellow solution. Concentration of this solution in vacuo gave a solid. This solid was crystalized from 1,2-dichloroethane to give 4-ethyl resorcinol in 85% isolated yield. The unreacted 2,4-dihydroxy acetophenone was recovered (−13%) from the reaction mixture and was recycled. The structure of 4-ethyl resorcinol and 2,4-dihydroxy acetophenone were characterized by NMR (see FIG. 1), Gas Chromatography (see FIG. 2), IR (See FIG. 3) and Mass spectroscopy. The mass spectroscopy indicated that the mass was 138.
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
300 mL
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15.2 g
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750 mg
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5 mL
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Synthesis routes and methods II

Procedure details

In a three necked round bottom flask (equipped with a condenser, additional funnel and mechanical stirrer) was added the catalyst or combination of the catalysts. 100 ml of a mixture of 50:50 ethanol:water was added and the reaction was heated to reflux conditions. 2,4-dihydroxy acetophenone in 100 ml of water:ethanol mixture with or without acids was placed in the additional funnel and was added to the mixture (dropwise-2-4 hrs). The reaction was filtered through a milipore filter and concentrated in vacuo to give a solid. This solid was crystalized from 1,2-dichloroethane to give 4-ethyl resorcinol. The unreacted 2,4-dihydroxy acetophenone is recovered from the media and recycled. The structure of 4-ethyl resorcinol and 2,4-dihydroxy acetophenone were characterized by NMR, Gas Chromatography, IR and Mass spectroscopy
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Synthesis routes and methods III

Procedure details

In a three necked round bottom flask (equipped with a condensor, additional funnel and mechanical stirrer) was added 15.2 g of a combination of Raney Nickel and Ni supported on silica. (50:50). 100 ml of a mixture of 50:50 ethanol:water was added and the reaction was heated at reflux conditions. 15.2 g of 2,4-dihydroxy acetophenone in 100 ml of water:ethanol and 10 ml of acetic acid was placed in the additional funnel and slowly added to the mixture (dropwise). The reaction was filtered through a milipore filter to give a pale yellow solution. Concentration of this solution in vacuo gave a solid. This solid was crystalized from 1,2-dichloroethane to give 4-ethyl resorcinol in 80% isolated yield. The unreacted 2,4-dihydroxy acetophenone was recovered (−17%) form the reaction mixture and was recycled. The structure of 4-ethyl resorcinol and 2,4-dihydroxy acetophenone were characterized by NMR, Gas Chromatography, IR and Mass spectroscopy
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Synthesis routes and methods IV

Procedure details

2,4-dihydroxy acetophenone (76 g, 0.5 mole) was charged in a 1 liter autoclave reactor along with methanol (300 ml), and Raney Nickel (15.2 g—washed several times with water and water/methanol to a pH of 7.0) and 750 mg of Pd/C. The autoclave was checked for leaks with 100-200 psi of nitrogen. The autoclave was pressurized to 300 psi with hydrogen and stirred at 70° C. for 8 hrs. During this time 95% of the theoretical value for hydrogen was consumed. The reaction was vented and the contents were filtered through a milipore filter to give a light yellow solution. Concentration of this solution in vacuo gave a solid. This solid was crystalized from 1,2-dichloroethane to give 4-ethyl resorcinol in 70% isolated yield. The unreacted 2,4-dihydroxy acetophenone was recovered (˜27%) from the reaction mixture and was recycled. The structure of 4-ethyl resorcinol was characterized by using the NMR, Gas Chromatography, IR and Mass spectroscopy.
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76 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethylresorcinol
Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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